![molecular formula C8H10N2O2 B2764942 3-Amino-2-methylamino-benzoic acid CAS No. 766491-67-2](/img/structure/B2764942.png)
3-Amino-2-methylamino-benzoic acid
Overview
Description
3-Amino-2-methylamino-benzoic acid is a chemical compound with the CAS Number: 766491-67-2 . It has a molecular weight of 166.18 and its IUPAC name is 3-amino-2-(methylamino)benzoic acid . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-methylamino-benzoic acid is C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) . The 3D structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
- Cyclic peptides are gaining prominence in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and modular synthetic accessibility . 3-Amino-2-methylbenzoic acid can be used as a building block for creating cyclic peptides with tailored properties.
Peptide Cyclization
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-2-methylamino-benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is known to have various biological activities . .
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well absorbed and can be metabolized in the liver .
Result of Action
Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methylamino-benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
3-amino-2-(methylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMZRWEMOHJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(methylamino)benzoic acid |
Synthesis routes and methods
Procedure details
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